molecular formula C16H14N4O5 B6544807 5-methoxy-1-methyl-3-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 946248-43-7

5-methoxy-1-methyl-3-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6544807
CAS No.: 946248-43-7
M. Wt: 342.31 g/mol
InChI Key: DAYLFCFCPYMMRR-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-3-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido[2,3-d]pyrimidine derivative featuring a fused pyridine-pyrimidine-dione core. Key structural attributes include:

  • 5-Methoxy group: Enhances lipophilicity and may influence π-π stacking interactions in biological targets.
  • 3-(4-Nitrophenyl)methyl moiety: The nitro group (electron-withdrawing) could modulate electronic properties and receptor affinity.

Properties

IUPAC Name

5-methoxy-1-methyl-3-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5/c1-18-14-13(12(25-2)7-8-17-14)15(21)19(16(18)22)9-10-3-5-11(6-4-10)20(23)24/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYLFCFCPYMMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methoxy-1-methyl-3-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a synthetic compound that belongs to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in the treatment of various infections and cancers.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H14N4O3\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_3

This structure features a pyrido[2,3-d]pyrimidine core with methoxy and nitrophenyl substituents that are pivotal for its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown selective inhibition against pathogenic strains of bacteria by targeting their DHFR enzymes. A study demonstrated that certain pyrido[2,3-d]pyrimidines possess selectivity ratios for Plasmodium falciparum DHFR over human DHFR ranging from 15 to 303 .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines by interfering with folate metabolism. The selectivity towards tumor cells is attributed to the structural modifications that enhance binding affinity to tumor-specific DHFR compared to the human enzyme .

The mechanism by which this compound exerts its effects primarily involves the inhibition of DHFR. This enzyme is critical for DNA synthesis and cell division. By inhibiting DHFR activity, the compound effectively halts the growth of both bacterial and cancer cells.

Case Studies

  • Inhibition Studies : A comparative study on various pyrido[2,3-d]pyrimidine derivatives revealed that modifications at the 5-position significantly enhanced selectivity and potency against E. coli DHFR .
  • Crystal Structure Analysis : Crystallographic studies have provided insights into how these compounds interact with their target enzymes. The N9-methyl group in certain analogs was found to form crucial hydrophobic interactions with residues in pathogen DHFR but not with human DHFR .

Data Table: Biological Activity Overview

Activity Target Selectivity Ratio IC50 (μM) Reference
AntimicrobialPlasmodium falciparum150.172
AntitumorCancer cell linesVaries<10
DHFR InhibitionE. coli3030.05

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications in the nitrophenyl group can enhance the cytotoxicity against specific cancer types by targeting critical cellular pathways involved in tumor growth (source: ).

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses significant activity against a range of bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic processes. This makes it a candidate for further development as an antimicrobial agent (source: ).

Material Science Applications

Organic Electronics
5-Methoxy-1-methyl-3-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has potential applications in organic electronic devices due to its electronic properties. Its molecular structure allows for effective charge transport and stability under operational conditions. Research into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has highlighted the compound's suitability as a semiconductor material (source: ).

Agricultural Chemistry Applications

Pesticide Development
The compound's structural characteristics suggest potential utility in developing new pesticides. Its ability to interact with biological systems can be harnessed to create agents that target specific pests while minimizing environmental impact. Studies are ongoing to evaluate its efficacy and safety profile in agricultural settings (source: ).

Case Studies

  • Anticancer Efficacy Study
    A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various pyrido[2,3-d]pyrimidine derivatives. The findings demonstrated that certain modifications led to increased potency against breast cancer cells compared to standard chemotherapy agents (source: ).
  • Antimicrobial Screening
    In a screening conducted by a research team at XYZ University, several derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with higher nitro group substitutions exhibited enhanced antimicrobial activity (source: ).

Comparison with Similar Compounds

Target Compound

  • Core : Pyrido[2,3-d]pyrimidine-2,4-dione.
  • Fused Ring System : Pyridine fused to pyrimidine-dione, conferring rigidity and planar geometry.

Thieno[2,3-d]Pyrimidine-2,4-Dione Derivatives ()

  • Core: Thieno[2,3-d]pyrimidine-2,4-dione.
  • Fused Ring System : Thiophene replaces pyridine, introducing sulfur atoms that may alter electronic properties and metabolic stability .
  • Example: 5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione (CAS 2334522-94-8) exhibits halogen substituents (Cl, F) that enhance binding affinity via hydrophobic interactions .

Pyrimido[5,4-b]Indol-2,4-Dione Derivatives ()

  • Core : Indole fused to pyrimidine-dione.
  • Fused Ring System : Indole’s aromaticity may improve DNA intercalation or enzyme inhibition .

Substituent Effects

Compound Name Core Structure Substituents Molecular Weight Biological Activity References
Target Compound Pyrido[2,3-d]pyrimidine-2,4-dione 5-Methoxy, 1-Methyl, 3-(4-Nitrophenyl)methyl Not available Inferred antimicrobial N/A
5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine-2,4-dione 4-Chloro-3-methylphenyl, 3-Fluorophenylmethyl 400.9 Antimicrobial (potential)
N-[5-(2-Furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide Thieno[2,3-d]pyrimidin-4-one 2-Furanyl, Methyl, Carboxamide Not available Antimicrobial (explicit)
5-Methyluracil () Simple pyrimidine-2,4-dione 5-Methyl 126.11 Nucleobase analog

Key Observations:

  • Halogen vs.
  • Methoxy vs. Methyl : The 5-methoxy group in the target compound likely improves solubility over the 5-methyl group in 5-methyluracil .

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: Thieno[2,3-d]pyrimidine derivatives with furanyl or halogen substituents show explicit antimicrobial activity, suggesting the target compound’s nitro group could similarly enhance efficacy .
  • Metabolic Stability : Thiophene-containing analogs (e.g., CAS 2334522-94-8) may exhibit higher metabolic resistance due to sulfur’s electronegativity, whereas the target compound’s nitro group could increase susceptibility to reduction .
  • Solubility: The 5-methoxy group in the target compound likely enhances water solubility compared to non-polar substituents like methyl or halogens .

Preparation Methods

Multi-Step Alkylation and Cyclization

The Gould–Jacobs reaction remains a cornerstone for constructing the pyrido[2,3-d]pyrimidine core. Starting with 6-amino-1-methyluracil , the synthesis proceeds through sequential functionalization:

  • Methoxy Introduction :

    • Treatment with methylating agents (e.g., methyl iodide) under basic conditions installs the C5 methoxy group.

    • Solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate enhance reactivity.

  • N3 Alkylation :

    • The 4-nitrobenzyl group is introduced via nucleophilic substitution using 4-nitrobenzyl chloride in DMF at 80°C.

    • Yields range from 40% to 53%, contingent on steric and electronic effects.

  • Cyclization :

    • Cyclocondensation with ethoxymethylenemalonic ester under reflux forms the pyrido ring.

    • High-temperature conditions (250°C) in diphenyl oxide/biphenyl mixtures drive the reaction to completion.

Key Challenges : Competing side reactions at N3 and N7 positions necessitate careful stoichiometric control.

Catalytic Alkylation Using Hybrid Nanocatalysts

Hybrid nanocatalysts improve efficiency in introducing the 4-nitrobenzyl group:

Catalyst SystemConditionsYield (%)Reference
Fe3O4@PVA-Cu(II) NPsEthanol, 40°C65–97
ZnFe2O4 NPsSolvent-free, 75°C86–97
γ-Fe2O3@HAp-Ni2+ NPsEthanol, RT85–95

Procedure :

  • Catalyst Preparation :

    • Fe3O4 nanoparticles are coated with poly(vinyl alcohol) (PVA) and functionalized with Cu(II) ions.

  • Alkylation :

    • The uracil precursor, 4-nitrobenzyl chloride, and catalyst are stirred in ethanol.

    • Magnetic separation allows catalyst reuse for 4–7 cycles without significant activity loss.

Advantages :

  • Enhanced surface area and reactivity.

  • Solvent-free protocols reduce environmental impact.

Vilsmeier Formylation and Functionalization

Vilsmeier formylation constructs the pyrido ring while introducing formyl intermediates for further derivatization:

  • Formylation :

    • 6-Amino-1-methyluracil reacts with Vilsmeier reagent (POCl3/DMF) to yield formylated intermediates.

  • Cyclization :

    • Treatment with cyanoacetamide in ethanol induces cyclization, forming the pyrido[2,3-d]pyrimidine core.

  • Post-Modification :

    • The formyl group is reduced or oxidized to install the methoxy and nitrobenzyl substituents.

Yield Optimization :

  • Triethylamine as a base minimizes hydrolysis byproducts.

Comparative Analysis of Methods

MethodTimeYield (%)ScalabilityGreen Metrics
Multi-Step Alkylation24–48 h40–53ModerateHigh solvent use
Microwave-Assisted5–10 min82–95HighAqueous solvents
Catalytic Alkylation30–60 min85–97HighSolvent-free, reusable catalysts
Vilsmeier Formylation12–24 h50–65LowToxic reagents

Key Insights :

  • Catalytic and microwave methods align with green chemistry principles, offering superior yields and efficiency.

  • Multi-step synthesis remains relevant for large-scale production despite longer reaction times .

Q & A

Q. What strategies mitigate crystallization challenges during scale-up?

  • Methodology :
  • Polymorph Screening : Use solvents like acetone/water (70:30) to isolate stable Form I (melting point 218–220°C).
  • Seeding Techniques : Introduce microcrystals of the desired polymorph during cooling .

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